molecular formula C19H25BBrNO4 B1440648 Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate CAS No. 1024677-85-7

Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Cat. No. B1440648
M. Wt: 422.1 g/mol
InChI Key: ZMQSMCBTNUUULC-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is a chemical compound . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with some similarities was synthesized using bissalicylaldehyde struts that contain the metal salphen units . Another synthesis involved the formation of a Ni(II)-terminated block copolymer, to which a third monomer, tert-butyl-4-isocyanobenzoate, was added .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a bromine atom, a tert-butyl group, an indole group, and a boronate ester group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, its solubility in various solvents, and its reactivity with various chemical reagents .

Scientific Research Applications

Synthesis and Characterization

  • This compound serves as an important intermediate in the synthesis of various biologically active compounds, like crizotinib, and can be synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).
  • It is a significant intermediate of 1H-indazole derivatives. Its structure has been confirmed through various techniques, including FTIR, NMR spectroscopy, and X-ray diffraction, supported by density functional theory (DFT) calculations (Ye et al., 2021).

Polymer and Nanoparticle Research

  • In the development of heterodifunctional polyfluorenes, this compound is used in the synthesis of polymerization initiators for creating nanoparticles with applications in bright fluorescence emission and quantum yield enhancements (Fischer, Baier, & Mecking, 2013).
  • The tert-butylimines derived from similar compounds have been used in palladium-catalyzed intramolecular annulations to produce various gamma-carboline derivatives, demonstrating its utility in complex organic synthesis (Zhang & Larock, 2003).

Fluorescent Probes and Electrocatalysis

  • Derivatives of this compound have been used in the synthesis of novel near-infrared fluorescence probes. These probes have applications in imaging and sensing technologies due to their unique electro-optical properties (You-min, 2014).
  • The compound has been involved in the preparation of electrochromic polymers, which are crucial for the development of new textile/plastic electrochromic cells, highlighting its importance in advanced materials science (Beaupré, Dumas, & Leclerc, 2006).

Safety And Hazards

This compound is classified as a warning signal word. It has hazard statements H302, H315, H319, and H335. It is classified as Acute Tox. 4 Oral. Its storage class code is 11 - Combustible Solids .

properties

IUPAC Name

tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQSMCBTNUUULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682322
Record name tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

CAS RN

1024677-85-7
Record name tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
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Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
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Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
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Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
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Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
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Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

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